

An In-depth Technical Guide to 5-Methoxy-1-methylindoline-2,3-dione

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Compound of Interest

Compound Name: 5-Methoxy-1-methylindoline-2,3-dione

CAS No.: 16077-09-1

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CAS Number: 16077-09-1

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of a versatile isatin derivative.

Introduction

5-Methoxy-1-methylindoline-2,3-dione, also known as N-methyl-5-methoxyisatin, is a synthetic heterocyclic compound belonging to the prominent isatin family. The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad and potent biological activities. The presence of a methoxy group at the 5-position and a methyl group at the 1-position of the indoline core significantly influences its physicochemical properties and biological interactions, making it a compound of considerable interest for further investigation and development in the pharmaceutical sciences.

This technical guide provides a comprehensive overview of **5-Methoxy-1-methylindoline-2,3-dione**, from its synthesis and characterization to its potential therapeutic applications, drawing

upon the extensive research into isatin derivatives.

Physicochemical Properties

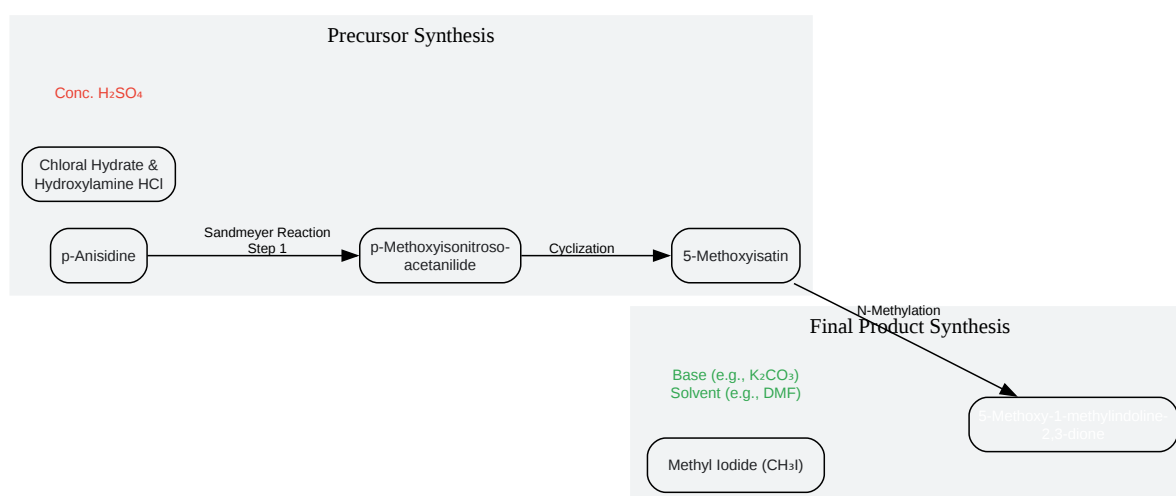
A clear understanding of the physicochemical properties of **5-Methoxy-1-methylindoline-2,3-dione** is fundamental for its application in research and drug development.

Property	Value	Source
CAS Number	16077-09-1	[1]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1]
Molecular Weight	191.18 g/mol	[1]
Canonical SMILES	<chem>CN1C2=CC(OC)=CC=C2C(=O)C1=O</chem>	[1]
Appearance	Inferred to be a solid at room temperature, consistent with related isatin derivatives.	
Solubility	Expected to be soluble in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents. Solubility in aqueous solutions is likely to be limited.	
Melting Point	While a specific melting point for this compound is not readily available in the cited literature, related N-methylated isatins exhibit a range of melting points depending on the substitution pattern. For example, 5-methylindoline-2,3-dione has a decomposition temperature of 180 °C.[2]	

Synthesis and Characterization

The synthesis of **5-Methoxy-1-methylindoline-2,3-dione** is most commonly achieved through a two-step process involving the synthesis of the 5-methoxyisatin precursor followed by N-methylation.

Diagram of the Synthetic Pathway



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Caption: Synthetic pathway for **5-Methoxy-1-methylindoline-2,3-dione**.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyisatin (Precursor)

This protocol is adapted from the well-established Sandmeyer isatin synthesis.[3]

- Preparation of p-Methoxyisonitrosoacetanilide:
 - In a suitable reaction vessel, dissolve p-anisidine (1 equivalent), chloral hydrate (1.1 equivalents), and hydroxylamine hydrochloride (1.1 equivalents) in water.
 - Heat the mixture to reflux for a short period.
 - Upon cooling, the isonitrosoacetanilide derivative will precipitate.
 - Filter the solid, wash with water, and dry thoroughly.
- Cyclization to 5-Methoxyisatin:
 - Carefully add the dried p-methoxyisonitrosoacetanilide in small portions to pre-heated concentrated sulfuric acid (e.g., at 60-80 °C).
 - Maintain the temperature and stir the mixture until the reaction is complete (monitored by TLC).
 - Pour the reaction mixture onto crushed ice to precipitate the 5-methoxyisatin.
 - Filter the resulting solid, wash extensively with cold water until the washings are neutral, and then dry.

Protocol 2: N-Methylation of 5-Methoxyisatin

This protocol describes the final step to obtain **5-Methoxy-1-methylindoline-2,3-dione**.

- Reaction Setup:
 - In a round-bottom flask, dissolve 5-methoxyisatin (1 equivalent) in a suitable polar aprotic solvent such as anhydrous dimethylformamide (DMF).
 - Add a slight excess of a weak base, such as anhydrous potassium carbonate (K_2CO_3) (e.g., 1.2-1.5 equivalents).
 - Stir the suspension at room temperature for a brief period to facilitate the formation of the isatin anion.

- Methylation:
 - To the stirred suspension, add methyl iodide (CH_3I) (a slight excess, e.g., 1.1-1.2 equivalents) dropwise.
 - Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
- Work-up and Purification:
 - Pour the reaction mixture into a large volume of cold water to precipitate the crude product.
 - Filter the solid, wash with water, and dry.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structural confirmation of **5-Methoxy-1-methylindoline-2,3-dione** relies on standard spectroscopic techniques. While specific spectral data for this exact compound is not detailed in the provided search results, the expected characteristics are as follows:

- ^1H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, a singlet for the methoxy protons, and distinct aromatic proton signals corresponding to the substituted benzene ring.
- ^{13}C NMR: The spectrum would display signals for the two carbonyl carbons, the N-methyl carbon, the methoxy carbon, and the aromatic carbons, with chemical shifts influenced by the substituents.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups ($\text{C}=\text{O}$) in the dione moiety, typically in the region of $1700\text{-}1750\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol).

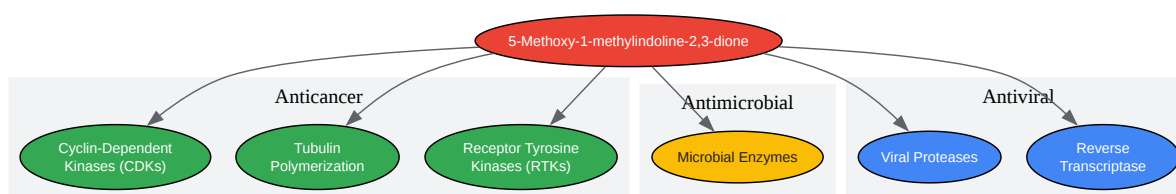
Biological Activities and Potential Applications

While direct biological studies on **5-Methoxy-1-methylindoline-2,3-dione** are not extensively reported in the available literature, the isatin scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of the 5-methoxy group is often associated with enhanced therapeutic potential in indole derivatives.

Potential Therapeutic Areas

- **Anticancer Activity:** Isatin derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases. The 5-substituent on the isatin ring is known to play a crucial role in modulating this activity.
- **Antimicrobial Activity:** The isatin nucleus is a common feature in compounds with antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes.
- **Antiviral Activity:** Several isatin derivatives have been reported to exhibit antiviral activity against a range of viruses, including HIV and influenza virus.
- **Anti-inflammatory and Analgesic Activity:** The isatin scaffold has been explored for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents.

Diagram of Potential Biological Targets



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Caption: Potential biological targets of **5-Methoxy-1-methylindoline-2,3-dione**.

Conclusion

5-Methoxy-1-methylindoline-2,3-dione is a readily accessible derivative of the versatile isatin scaffold. Its synthesis is straightforward, and its physicochemical properties can be thoroughly characterized using standard analytical techniques. While direct biological data for this specific compound is limited, the extensive body of research on isatin derivatives, coupled with the known positive influence of the 5-methoxy substituent on the pharmacological activity of indole compounds, strongly suggests its potential as a valuable building block for the development of novel therapeutic agents. Further investigation into its specific biological activities is warranted and holds promise for the discovery of new lead compounds in areas such as oncology, infectious diseases, and inflammation.

References

- Chemsrvc. 5-Methylindoline-2,3-dione | CAS#:608-05-9. Available from: [\[Link\]](#).
- MDPI. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Available from: [\[Link\]](#).
- ResearchGate. Recent pharmacological advancements in isatin chemistry. Available from: [\[Link\]](#).
- MDPI. Identification of 5-Methoxy-2-(Diformylmethylidene)-3,3-Dimethylindole as an Anti-Influenza A Virus Agent. Available from: [\[Link\]](#).
- PubMed Central. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available from: [\[Link\]](#).
- PubMed Central. Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Available from: [\[Link\]](#).
- PubMed Central. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Available from: [\[Link\]](#).
- PubMed. LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency. Available from: [\[Link\]](#).

- MDPI. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylene-4-oxo-2-thioxothiazolidine Derivatives. Available from: [\[Link\]](#).
- ScienceDirect. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivative. Available from: [\[Link\]](#).
- PubMed Central. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Available from: [\[Link\]](#).
- PubMed Central. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. Available from: [\[Link\]](#).
- PubMed Central. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63. Available from: [\[Link\]](#).
- PubMed. Antiviral and interferon-inducing properties of 1,5-diamino anthraquinones. Available from: [\[Link\]](#).
- MDPI. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Available from: [\[Link\]](#).

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Sources

- 1. NP-MRD: ¹³C NMR Spectrum (1D, 151 MHz, H₂O, predicted) (NP0291690) [np-mrd.org]
- 2. rsc.org [rsc.org]
- 3. scielo.br [scielo.br]
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